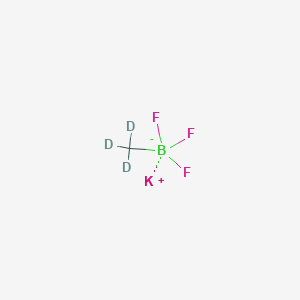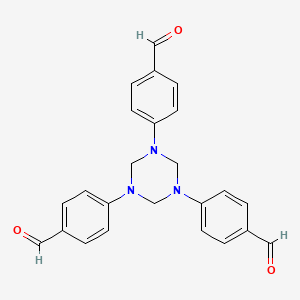![molecular formula C₁₉H₂₄FNOSi B1145175 N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine CAS No. 179411-51-9](/img/new.no-structure.jpg)
N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine is a synthetic organic compound with the molecular formula C19H24FNOSi. This compound is notable for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those related to cholesterol absorption inhibitors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 4-hydroxybenzaldehyde.
Protection of Hydroxyl Group: The hydroxyl group of 4-hydroxybenzaldehyde is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Schiff Base: The protected aldehyde is then reacted with 4-fluoroaniline to form the Schiff base, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the sensitive silyl ether group.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether group, leading to the formation of silanols.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Silanols and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology and Medicine
In the field of biology and medicine, N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine is used in the synthesis of cholesterol absorption inhibitors. These inhibitors are crucial in managing hypercholesterolemia and related cardiovascular diseases.
Industry
Industrially, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of compounds synthesized from N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine involves inhibition of cholesterol absorption in the intestines. This is achieved by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which plays a key role in the uptake of cholesterol.
類似化合物との比較
Similar Compounds
Ezetimibe: A well-known cholesterol absorption inhibitor.
(3S,4S,3’S)-Ezetimbe: An epimer of Ezetimibe.
Other Schiff Bases: Compounds with similar imine functionalities.
Uniqueness
N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine is unique due to its specific structural features, such as the silyl ether group and the fluorine atom, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
179411-51-9 |
|---|---|
分子式 |
C₁₉H₂₄FNOSi |
分子量 |
329.48 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one](/img/structure/B1145097.png)


